2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide
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Overview
Description
2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide is a complex organic compound that features a quinoxaline ring system linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide typically involves the condensation of quinoxaline derivatives with benzamide derivatives. One common method includes the reaction of 2-hydroxybenzamide with quinoxaline-6-carbaldehyde under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives
Reduction: Reduced quinoxaline derivatives
Substitution: Various substituted quinoxaline derivatives
Scientific Research Applications
2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the activity of enzymes and other proteins involved in critical cellular processes.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(2-phenylethyl)benzamide
- 2-hydroxyquinoline
- Quinoxaline derivatives such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox
Uniqueness
2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a therapeutic agent make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C16H12N4O2 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C16H12N4O2/c21-15-4-2-1-3-12(15)16(22)20-19-10-11-5-6-13-14(9-11)18-8-7-17-13/h1-10,21H,(H,20,22)/b19-10+ |
InChI Key |
RKMKGEXXUVVZBP-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC3=NC=CN=C3C=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC3=NC=CN=C3C=C2)O |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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